2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Overview
Description
“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the empirical formula C11H12Cl2N2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The InChI code for “2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is 1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a solid substance. Its molecular weight is 243.13 .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
- Application : In a study by Kumar et al. (2012), Cu(II) complexes of tridentate ligands, including a compound structurally related to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, demonstrated significant DNA binding and nuclease activity. This suggests potential applications in studying DNA interactions and possibly in developing anticancer therapies due to their low toxicity and high DNA cleavage activity in the presence of a reducing agent.
- Source : Kumar et al. (2012).
Novel Synthesis Methods
- Application : An efficient synthesis method for N-desmethyltriptans, which include compounds similar to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, was reported by Mittapelli et al. (2009). This method highlights the importance of simple and efficient chemical modifications, which can be crucial for pharmaceutical research and development.
- Source : Mittapelli et al. (2009).
Rare-Earth Metal Amido Complexes
- Application : The research by Yang et al. (2014) involved creating novel trinuclear rare-earth metal amido complexes using pyrrolyl-functionalized indoles. These complexes, which bear structural similarity to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, show potential in catalytic activities, particularly in hydrophosphonylation processes.
- Source : Yang et al. (2014).
Antimicrobial Activity
- Application : Kumbhare et al. (2013) synthesized derivatives structurally related to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine and evaluated their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents.
- Source : Kumbhare et al. (2013).
Safety And Hazards
This compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if you feel unwell .
properties
IUPAC Name |
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTJISIFGZHOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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